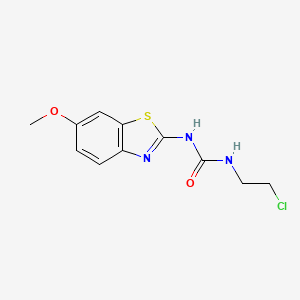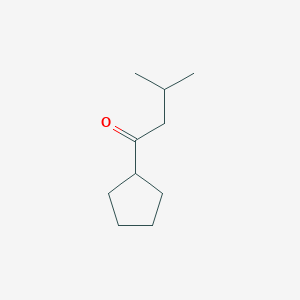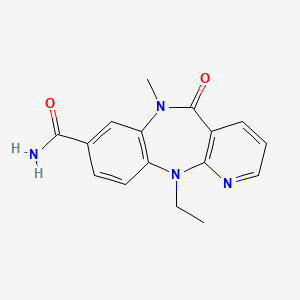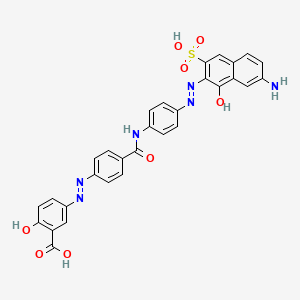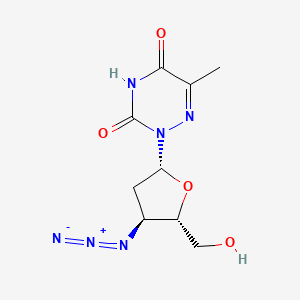
3'-Azido-3'-deoxy-6-azathymidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3’-Azido-3’-deoxy-6-azathymidine is a synthetic nucleoside analogue that has been extensively studied for its antiviral properties. It is a derivative of thymidine, where the hydroxyl group at the 3’ position is replaced by an azido group, and the 6-aza modification is introduced into the thymine base. This compound is known for its role as a reverse transcriptase inhibitor, particularly in the treatment of HIV/AIDS.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Azido-3’-deoxy-6-azathymidine typically involves multiple steps starting from thymidine. One common method includes the following steps :
Protection of the 5’-hydroxyl group: This is often achieved using a silyl protecting group.
Azidation at the 3’ position: The 3’-hydroxyl group is converted to a leaving group, such as a tosylate, which is then displaced by an azide ion.
Deprotection of the 5’-hydroxyl group: The silyl protecting group is removed to yield the final product.
Industrial Production Methods
Industrial production of 3’-Azido-3’-deoxy-6-azathymidine follows similar synthetic routes but is optimized for higher yields and purity. This often involves the use of automated synthesis equipment and stringent quality control measures to ensure consistency and safety .
Analyse Chemischer Reaktionen
Types of Reactions
3’-Azido-3’-deoxy-6-azathymidine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form reactive intermediates.
Reduction: The azido group can be reduced to an amine.
Substitution: The azido group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Typically involves oxidizing agents like hydrogen peroxide or peracids.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Major Products
Oxidation: Produces reactive intermediates that can further react to form various products.
Reduction: Yields 3’-amino-3’-deoxy-6-azathymidine.
Substitution: Forms substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3’-Azido-3’-deoxy-6-azathymidine has a wide range of applications in scientific research:
Wirkmechanismus
The primary mechanism of action of 3’-Azido-3’-deoxy-6-azathymidine involves its incorporation into the viral DNA by the reverse transcriptase enzyme. Once incorporated, it acts as a chain terminator, preventing the elongation of the viral DNA strand. This effectively halts the replication of the virus. The compound must be phosphorylated to its active triphosphate form to exert its effects .
Vergleich Mit ähnlichen Verbindungen
3’-Azido-3’-deoxy-6-azathymidine is often compared with other nucleoside analogues such as:
Zidovudine: Another thymidine analogue with similar antiviral properties.
Lamivudine: A cytidine analogue used in combination therapies for HIV.
Stavudine: A thymidine analogue with a different mechanism of action.
Uniqueness
What sets 3’-Azido-3’-deoxy-6-azathymidine apart is its specific azido modification, which enhances its ability to inhibit reverse transcriptase and its effectiveness in treating HIV/AIDS .
Eigenschaften
CAS-Nummer |
111496-01-6 |
|---|---|
Molekularformel |
C9H12N6O4 |
Molekulargewicht |
268.23 g/mol |
IUPAC-Name |
2-[(2R,4S,5S)-4-azido-5-(hydroxymethyl)oxolan-2-yl]-6-methyl-1,2,4-triazine-3,5-dione |
InChI |
InChI=1S/C9H12N6O4/c1-4-8(17)11-9(18)15(13-4)7-2-5(12-14-10)6(3-16)19-7/h5-7,16H,2-3H2,1H3,(H,11,17,18)/t5-,6+,7+/m0/s1 |
InChI-Schlüssel |
MACMXKSWRALLJO-RRKCRQDMSA-N |
Isomerische SMILES |
CC1=NN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)N=[N+]=[N-] |
Kanonische SMILES |
CC1=NN(C(=O)NC1=O)C2CC(C(O2)CO)N=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


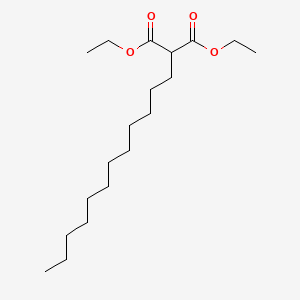
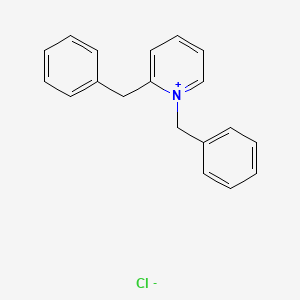





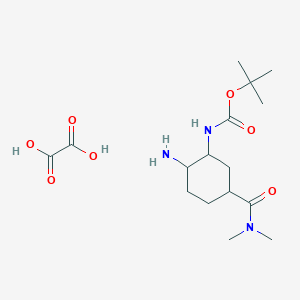
![n-(4-{[4-(Acetylamino)phenyl]sulfonyl}phenyl)butanamide](/img/structure/B12808107.png)
